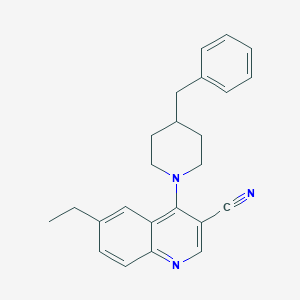

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile

Description

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile is a quinoline derivative substituted at the 3-position with a carbonitrile group, at the 4-position with a 4-benzylpiperidin-1-yl moiety, and at the 6-position with an ethyl group. The quinoline core is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The carbonitrile substituent enhances polarity and may influence metabolic stability and binding interactions .

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-2-18-8-9-23-22(15-18)24(21(16-25)17-26-23)27-12-10-20(11-13-27)14-19-6-4-3-5-7-19/h3-9,15,17,20H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRVSYUYTSCJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions, often using benzyl halides and piperidine derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound’s structure allows it to interact with various enzymes and proteins, potentially inhibiting or activating specific pathways. For example, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural features of analogous compounds containing the 4-benzylpiperidin-1-yl group or quinoline-carbonitrile frameworks:

Key Observations:

- Core Structure Differences: Quinoline (aromatic, planar) vs. pyridazine (diazine, electron-deficient) vs. indazole (fused bicyclic, basic nitrogen). These differences influence electronic properties and target interactions.

- Substituent Effects : The ethyl group in the target compound increases lipophilicity compared to carboxylic acid or carbonyl groups in analogs . The carbonitrile group enhances polarity relative to cationic pyridinium or neutral indazole systems .

Physicochemical and Pharmacokinetic Properties

- Solubility : The pyridinium iodide analog (IIh) has high aqueous solubility due to its ionic nature, whereas the target compound’s carbonitrile and ethyl groups may reduce solubility compared to carboxylic acid derivatives .

- Lipophilicity (LogP) : The benzylpiperidine group contributes to high LogP (~3–4), but the carbonitrile (-CN) group in the target compound may lower it slightly compared to purely lipophilic analogs .

Biological Activity

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile is a complex organic compound that has attracted considerable attention due to its unique structure and potential biological activities. This compound combines a quinoline core with a benzylpiperidine moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2, with a molecular weight of 328.44 g/mol. The structural complexity arises from the combination of different functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems:

- Receptor Interaction : The compound acts as a ligand for several neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Studies suggest that it may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease, thereby potentially offering neuroprotective effects.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by toxic agents. Its ability to inhibit beta-amyloid aggregation suggests potential applications in treating Alzheimer’s disease.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate neuroprotective effects | Demonstrated inhibition of beta-amyloid aggregation in neuronal cultures. |

| Study B | Assess antioxidant capacity | Showed significant reduction in oxidative stress markers in treated cells. |

| Study C | Investigate antimicrobial properties | Identified activity against Gram-positive bacteria; further studies required for Gram-negative strains. |

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

- Neuropharmacology : As a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s.

- Antioxidant Therapies : For conditions characterized by oxidative stress.

- Antimicrobial Agents : As a basis for new antibiotics targeting resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.